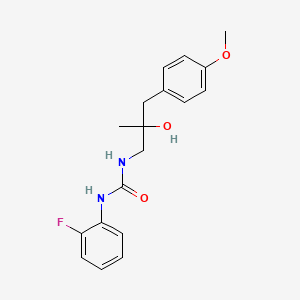

1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.

Applications De Recherche Scientifique

Fluorometric Analysis

A significant application lies in the analytical chemistry domain, where fluorometric methods are developed for detecting specific compounds. For example, a method for 3-methoxy-4-hydroxy phenylacetic acid (homovanillic acid, HVA) in urine was described, involving cation exchanger usage for isolation and fluorometry after oxidation by potassium ferricyanide in alkaline solution. This method demonstrates the precision and specificity achievable in detecting complex molecules through refined analytical techniques (Kahane & Vestergaard, 1971).

Solvatochromic Fluorescence Probes

Another research application is found in the creation of solvatochromic fluorescence probes. N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) exhibits strong solvatochromism, affecting its fluorescence properties based on solvent anion-stabilizing capabilities. This characteristic enables the detection of various analytes, including alcohols, carboxylic acids, and fluoride ions, showcasing the compound's potential in analytical and sensor technologies (Bohne et al., 2005).

Characterizing Hydroxyl Functional Groups

In polymer science, the compound's derivatives are utilized for characterizing hydroxyl functional groups in polymers. A method involving in situ derivatization with 4-fluorophenyl isocyanate followed by 19F NMR spectroscopy offered a reliable, efficient approach for analyzing hydroxyl-containing polymers, indicating the compound's versatility in material science research (Moghimi et al., 2013).

Photodegradation and Hydrolysis Studies

Environmental science benefits from studies on photodegradation and hydrolysis of urea and organophosphate pesticides. Research on substituted ureas like monolinuron and linuron under various pH conditions and light exposures provides insights into environmental degradation pathways, contributing to better environmental risk assessments (Gatidou & Iatrou, 2011).

Interaction with Biological Molecules

Research also extends to the interaction between certain urea derivatives and biological molecules like DNA. For example, studies on Schiff bases containing N2O2 donor atoms and their interaction with calf thymus DNA through various spectroscopic methods provide valuable data on the binding modes and potential therapeutic applications of these compounds (Ajloo et al., 2015).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-18(23,11-13-7-9-14(24-2)10-8-13)12-20-17(22)21-16-6-4-3-5-15(16)19/h3-10,23H,11-12H2,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVSQZFPKLZQKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

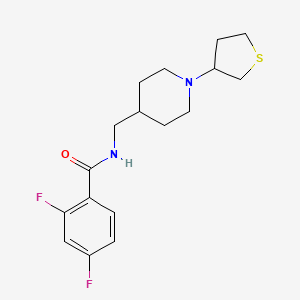

![N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2738097.png)

![5-chloro-2-(methylsulfanyl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2738109.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2738112.png)

![2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2738114.png)